N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-nitrobenzamide
Overview
Description
The compound “N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-nitrobenzamide” is a derivative of benzoxazole . Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been the subject of various research studies . A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . In another study, benzoxazolyl aniline was utilized as a privileged scaffold of a series of (3-benzoxazole-2-yl) phenylamine derivatives .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives, including “this compound”, is characterized by a benzene-fused oxazole ring structure . The presence of this structure contributes to the aromaticity of these compounds, making them relatively stable .Chemical Reactions Analysis
The chemical reactions involving benzoxazole derivatives are diverse and depend on the specific derivative and conditions. For instance, the amidation of 3-benzoxazolyl aniline with the chloroacetyl functional group resulted in a good antimalarial activity .Physical and Chemical Properties Analysis
Benzoxazole, the parent compound of “this compound”, is a white to light yellow solid with a melting point of 27 to 30 °C and a boiling point of 182 °C . It is insoluble in water .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on benzoxazole derivatives, including “N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-nitrobenzamide”, are promising. Given their wide range of biological activities, these compounds could be further explored for their potential applications in pharmaceuticals and other industries .
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5/c24-17-10-7-13(21-19(25)12-5-8-14(9-6-12)23(26)27)11-15(17)20-22-16-3-1-2-4-18(16)28-20/h1-11,24H,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXALBRBYRYJQTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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